molecular formula C10H15NS B15094152 N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine

N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine

Cat. No.: B15094152
M. Wt: 181.30 g/mol
InChI Key: KJDJDECHSGUCBL-UHFFFAOYSA-N
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Description

N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.30 g/mol . This compound is characterized by the presence of a cyclopropanamine group attached to a thiophene ring, which is further substituted with a methyl group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium borohydride, to facilitate the reduction process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with thiophene-binding proteins and amine receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine
  • This compound derivatives
  • Thiophene-based amines

Uniqueness

This compound is unique due to its specific structural features, including the cyclopropanamine group and the methyl-substituted thiophene ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C10H15NS/c1-7-3-6-10(12-7)8(2)11-9-4-5-9/h3,6,8-9,11H,4-5H2,1-2H3

InChI Key

KJDJDECHSGUCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC2CC2

Origin of Product

United States

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